molecular formula C12H9NO2 B11902961 3-(Isoquinolin-4-yl)acrylic acid

3-(Isoquinolin-4-yl)acrylic acid

Cat. No.: B11902961
M. Wt: 199.20 g/mol
InChI Key: VAYIJIGCUZLGRC-WAYWQWQTSA-N
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Description

3-(Isoquinolin-4-yl)acrylic acid is an organic compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of an isoquinoline ring fused to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isoquinolin-4-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of isoquinoline with acrylic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and the use of solvents like ethanol or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki–Miyaura coupling reaction, which utilizes boronic acids and palladium catalysts to form carbon-carbon bonds. This method is known for its mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

3-(Isoquinolin-4-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, such as quinoline carboxylic acids, reduced carboxylic acids, and substituted isoquinolines .

Scientific Research Applications

3-(Isoquinolin-4-yl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-4-yl)acrylic acid involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways. The acrylic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isoquinolin-4-yl)acrylic acid is unique due to the specific positioning of the isoquinoline ring and the acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

(Z)-3-isoquinolin-4-ylprop-2-enoic acid

InChI

InChI=1S/C12H9NO2/c14-12(15)6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-8H,(H,14,15)/b6-5-

InChI Key

VAYIJIGCUZLGRC-WAYWQWQTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NC=C2/C=C\C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C=CC(=O)O

Origin of Product

United States

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